molecular formula C8H8ClNOSSe B14566422 6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride CAS No. 61712-95-6

6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride

Cat. No.: B14566422
CAS No.: 61712-95-6
M. Wt: 280.64 g/mol
InChI Key: CTZXRVXSPIIZDH-UHFFFAOYSA-M
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Description

6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of selenium and sulfur atoms within its molecular structure, which imparts unique chemical properties. It is primarily used in scientific research due to its potential biological and chemical activities.

Preparation Methods

The synthesis of 6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride typically involves the reaction of 6-ethoxybenzothiazole with selenium dioxide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert it into selenides or thiols.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: The compound is studied for its potential antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cell signaling.

Comparison with Similar Compounds

6-Ethoxy-1,2,3-benzothiaselenazol-2-ium chloride can be compared with other benzothiazole derivatives, such as:

    6-Ethoxy-1,2,3-benzodithiazol-2-ium chloride: Similar in structure but contains sulfur instead of selenium.

    6-Ethoxy-1,3-benzothiazole: Lacks the selenium atom and has different chemical properties. The presence of selenium in this compound makes it unique and imparts distinct biological activities compared to its sulfur-containing analogs.

Properties

CAS No.

61712-95-6

Molecular Formula

C8H8ClNOSSe

Molecular Weight

280.64 g/mol

IUPAC Name

6-ethoxy-1,2,3-benzothiaselenazol-1-ium;chloride

InChI

InChI=1S/C8H8NOSSe.ClH/c1-2-10-6-3-4-7-8(5-6)11-12-9-7;/h3-5H,2H2,1H3;1H/q+1;/p-1

InChI Key

CTZXRVXSPIIZDH-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC2=[S+][Se]N=C2C=C1.[Cl-]

Origin of Product

United States

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